molecular formula C21H42O4 B1196273 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate CAS No. 99945-82-1

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate

Cat. No.: B1196273
CAS No.: 99945-82-1
M. Wt: 358.6 g/mol
InChI Key: QTEHGUUSIIWOOW-UHFFFAOYSA-N
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Description

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its long hydrocarbon chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate can be synthesized through the esterification of 1-(hexadecyloxy)-3-hydroxypropan-2-ol with acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the reaction under milder conditions and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-(hexadecyloxy)-3-hydroxypropan-2-ol and acetic acid.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 1-(Hexadecyloxy)-3-hydroxypropan-2-ol and acetic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with cellular components.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 1-(hexadecyloxy)-3-hydroxypropan-2-yl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release active alcohol and acid components, which may exert biological effects. The long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

    Hexadecyl acetate: Similar in structure but lacks the hydroxyl group.

    Cetyl alcohol: Similar hydrocarbon chain but is an alcohol instead of an ester.

    Hexadecanol: A long-chain alcohol with similar physical properties.

Uniqueness: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate is unique due to its combination of a long hydrocarbon chain, hydroxyl group, and ester functionality. This combination imparts distinct physical and chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

(1-hexadecoxy-3-hydroxypropan-2-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEHGUUSIIWOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912380
Record name 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99945-82-1
Record name 1-Palmityl-2-acetylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099945821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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